molecular formula C8H8BrFO2 B1177036 4-Bromo-2-fluoro-1-methoxymethoxy-benzene CAS No. 143610-62-2

4-Bromo-2-fluoro-1-methoxymethoxy-benzene

Cat. No.: B1177036
CAS No.: 143610-62-2
M. Wt: 235.05 g/mol
InChI Key:
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Description

4-Bromo-2-fluoro-1-methoxymethoxy-benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-2-fluoro-1-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVPFBUPOUTQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The same procedure as in the synthesis (a) of Example 1 was repeated except that 43.9 g of 2-fluoro-4-bromophenol were used instead of 40 g of p-bromophenol to give 46.7 g (Y., 86.4%) of methoxymethy 4-bromo-2-fluorophenyl ether. GC; 97.2% b.p.; 118°-120° C./14 mmHg
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( a )
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0 (± 1) mol
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43.9 g
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40 g
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reactant
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 111 g of 2-fluoro-4-bromophenol and 700 ml of DMF, and 20 g of 70% sodium hydride was added with stirring at room temperature. The mixture was stirred at room temperature for 1 hour and 56 g of methoxymethyl chloride was then added dropwise. The mixture was stirred at room temperature for 3 hours. The reaction liquid was poured into dilute hydrochloric acid and the organic layer was extracted with benzene. The benzene layer was washed with water and dried over Glauber's salt. The benzene was distilled off and the residue was distilled under reduced pressure to obtain 110 g (yield 88%) of 3-fluoro-4-methoxymethoxybromobenzene.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
20 g
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reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
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56 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Into acetone (300 ml), 4-bromo-2-fluorophenol (30 g, 157 mmol) was dissolved, to which chloromethyl methyl ether (18 ml, 237 mmol) and potassium carbonate (43 g, 235 mmol) were added, followed by stirring at room temperature for two hours. Impurities were filtered off and the filtered solution was washed with acetone. The filtrate was concentrated under reduced pressure and the residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0-85:15, V/V) to give the desired title compound (36.5 g, yield 82%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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